4-Hydroxy-N-methyl-3-(methylamino)benzamide
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Overview
Description
4-Hydroxy-N-methyl-3-(methylamino)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a methylamino group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-3-(methylamino)benzamide typically involves the condensation of 4-hydroxybenzoic acid with N-methyl-3-(methylamino)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs continuous flow processes. These processes allow for better control over reaction parameters, higher yields, and reduced production times. The use of microreactor systems has been reported to optimize the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-methyl-3-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-N-methyl-3-(methylamino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the methylamino group, resulting in different chemical properties.
4-Hydroxy-3-methoxybenzamide: Contains a methoxy group instead of a methylamino group, affecting its reactivity and applications.
N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with an amino group, leading to different biological activities.
Uniqueness
4-Hydroxy-N-methyl-3-(methylamino)benzamide is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-5-6(9(13)11-2)3-4-8(7)12/h3-5,10,12H,1-2H3,(H,11,13) |
InChI Key |
PTDVRDJYUBKNPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)NC)O |
Origin of Product |
United States |
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